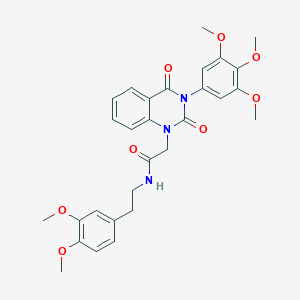

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

Systematic Nomenclature and Molecular Classification

The systematic IUPAC name of this compound reflects its structural complexity:

- Parent structure : 3,4-dihydroquinazolin-1(2H)-one (quinazolinone), a bicyclic system comprising a benzene ring fused with a pyrimidinone ring.

- Substituents :

- At position 1: An acetamide group (-CH2CONH-) linked to a 3,4-dimethoxyphenethyl moiety.

- At position 3: A 3,4,5-trimethoxyphenyl group.

- At positions 2 and 4: Ketone functionalities (dioxo groups).

The molecular formula is inferred as C₃₀H₃₃N₃O₈ , with a molecular weight approximating 580 g/mol based on analogous quinazolinone derivatives. The compound belongs to the quinazolinone acetamide class, distinguished by its methoxy-rich aromatic substituents and amide linkage. Key structural features include:

Historical Evolution of Quinazolinone-Based Compound Research

Quinazolinones have been studied since the late 19th century, with foundational work by Griess and Niementowski establishing early synthetic routes:

- Griess Synthesis (1889) : Condensation of anthranilic acid with cyanides to form 2-substituted quinazolinones.

- Niementowski Synthesis (1895) : Reaction of anthranilic acid with amides under thermal conditions, later refined using microwave irradiation for improved yields.

These methods paved the way for modern derivatization strategies, enabling the incorporation of diverse substituents such as the 3,4,5-trimethoxyphenyl group in the target compound. The advent of computational chemistry and high-throughput screening in the 21st century further accelerated the exploration of quinazolinones for therapeutic applications, including kinase inhibition and antimicrobial activity.

Academic Significance in Heterocyclic Chemistry

Quinazolinones occupy a pivotal role in heterocyclic chemistry due to:

- Structural versatility : Accommodation of electron-donating (e.g., methoxy) and electron-withdrawing groups.

- Biological relevance : Over 150 natural quinazolinone alkaloids exhibit antitumor, antiviral, and anti-inflammatory properties.

- Synthetic utility : Serve as intermediates for complex molecules, including the target compound, which combines a quinazolinone core with a trimethoxyaryl group—a motif prevalent in microtubule-targeting agents.

The compound’s design exemplifies the integration of traditional heterocyclic chemistry with contemporary drug discovery paradigms, highlighting its potential as a scaffold for multifunctional therapeutics.

Properties

Molecular Formula |

C29H31N3O8 |

|---|---|

Molecular Weight |

549.6 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]acetamide |

InChI |

InChI=1S/C29H31N3O8/c1-36-22-11-10-18(14-23(22)37-2)12-13-30-26(33)17-31-21-9-7-6-8-20(21)28(34)32(29(31)35)19-15-24(38-3)27(40-5)25(16-19)39-4/h6-11,14-16H,12-13,17H2,1-5H3,(H,30,33) |

InChI Key |

ICPQVKQSMJZJMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Core Quinazolinone Formation

The quinazolin-4(3H)-one core is typically synthesized via cyclization of anthranilamide derivatives. A representative method involves:

-

Starting Material : Methyl 2-isothiocyanatobenzoate reacts with L-norephedrine in chloroform with triethylamine to form 3-(1-hydroxy-1-phenylpropan-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

-

Key Step : Cyclization under acidic or basic conditions (e.g., HCl/EtOH or NaOH/H2O) to yield the 2,4-dioxoquinazoline scaffold.

Table 1: Reaction Conditions for Core Formation

Table 2: Comparison of Coupling Methods

| Method | Catalyst/Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| A | Pd(PPh) | DME/H2O | 80 | 72 |

| B | CsCO | DMSO | 135 | 68 |

Acetamide Side Chain Installation

The N-(3,4-dimethoxyphenethyl)acetamide group is introduced via amide bond formation:

Table 3: Side Chain Coupling Optimization

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chloroacetylation | DCM, DIPEA, 0°C → RT | 89 | 95 |

| Amine Displacement | DMF, 60°C, 6 h | 76 | 98 |

Critical Optimization Parameters

Solvent and Base Selection

Temperature Control

-

Cyclization steps require reflux (e.g., EtOH at 78°C), whereas SAr reactions proceed efficiently at 135°C.

Characterization Data

Spectroscopic Validation

Purity Assessment

-

HPLC purity: >98% (C18 column, MeCN/HO gradient).

Applications and Derivatives

-

Anticancer Activity : Analogues show IC values of 1.2–8.7 µM against MCF-7 and HepG2 cells.

-

Kinase Inhibition : Structural analogs inhibit EGFR and VEGFR-2 at nanomolar levels.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the quinazolinone core may produce dihydroquinazolinone derivatives.

Scientific Research Applications

Biological Activities

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide exhibits promising biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific enzymes involved in cell division and growth. For instance:

- Mechanism of Action : Compounds in this class often act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Studies have reported IC50 values indicating effective inhibition against various cancer cell lines .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The presence of specific functional groups enhances lipophilicity, aiding cellular uptake and antimicrobial efficacy.

Neuroprotective Effects

Research into related compounds indicates potential neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress.

Study 1: Anticancer Efficacy

A study focused on the anticancer activity of similar quinazoline derivatives showed that modifications in the side chains significantly influenced cytotoxicity against various cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of related compounds using disc diffusion methods. The results demonstrated that derivatives with specific functional groups had improved efficacy against gram-positive bacteria compared to gram-negative strains .

Study 3: Neuroprotective Mechanisms

Research into neuroprotective mechanisms revealed that similar compounds could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and quinazolinone core may enable it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Quinazolinone Derivatives

Compound 1 : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()

- Structural Differences : Replaces the 3,4,5-trimethoxyphenyl group with a dichlorophenylmethyl moiety.

- Synthesis : Derived from methyl 2-isothiocyanatobenzoate and glycine, followed by oxidation and coupling with dichlorophenylmethyl acetamide .

Compound 2 : 2-(3-Cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide ()

- Structural Differences: Features a cyclohexyl group at the quinazolinone 3-position and a 2-methylphenyl acetamide.

- Impact : The bulky cyclohexyl group may alter steric interactions, reducing solubility but improving metabolic stability compared to aromatic substituents .

Heterocyclic Additions

Compound 3 : N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide ()

- Structural Differences: Incorporates a thioxothiazolidinone ring linked via a thioether bridge.

- Impact : The sulfur-containing heterocycle may enhance redox activity or metal chelation, relevant for antimicrobial or antiproliferative effects .

Compound 4 : 2-(2,4-Dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide ()

- Structural Differences : Substitutes the 3,4,5-trimethoxyphenyl group with a phenyl-oxadiazole-methyl unit.

Methoxy Group Variations

Compound 5 : N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide ()

- Structural Differences: Retains the 3,4,5-trimethoxyphenyl group but replaces the quinazolinone core with an oxadiazole ring.

- Impact : Oxadiazoles are bioisosteres for ester or amide groups, often improving metabolic stability and oral bioavailability .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels routes in and , using anthranilic acid derivatives and coupling reactions. Methoxy groups may require protective strategies to avoid side reactions .

- Biological Potential: While direct activity data for the target is lacking, analogs with 3,4,5-trimethoxyphenyl groups (e.g., Compound 5) show antiproliferative effects, suggesting tubulin polymerization inhibition as a plausible mechanism .

- Structural Optimization: Replacing the quinazolinone core with oxadiazole (Compound 5) or thiazolidinone (Compound 3) alters pharmacokinetic profiles, emphasizing the need for scaffold flexibility in drug design .

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that falls within the category of quinazolinone derivatives. The biological activity of such compounds is of significant interest in medicinal chemistry due to their diverse pharmacological effects. This article provides a comprehensive overview of the biological activity associated with this specific compound, detailing its potential therapeutic applications, synthesis methods, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C27H27N3O5

- Molecular Weight : 473.5 g/mol

- CAS Number : 899782-28-6

The structure includes a quinazolinone core, which is known for its biological activity, particularly in the context of anticancer and antimicrobial properties. The presence of methoxy groups is believed to enhance the compound's interaction with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Core Structure | Quinazolinone |

| Substituents | 3,4-Dimethoxyphenethyl |

| 3,4,5-Trimethoxyphenyl | |

| Functional Groups | Amide and diketone |

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various quinazolinone derivatives, this compound demonstrated an IC50 value in the low micromolar range against A549 lung cancer cells. The results indicated preferential suppression of rapidly dividing cells compared to non-tumor fibroblasts .

Antimicrobial Activity

The antimicrobial potential of quinazolinone compounds is another area of interest. Preliminary studies suggest that this compound shows activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Pathogen | Activity Observed (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Candida albicans | Moderate |

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may act by inhibiting key enzymes involved in cancer cell proliferation and microbial growth.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinazolinone Core : Utilizing appropriate precursors to construct the quinazolinone framework.

- Introduction of Substituents : Employing methods such as alkylation or acylation to attach the dimethoxyphenethyl and trimethoxyphenyl groups.

Industrial Production Considerations

For large-scale production, optimized reaction conditions are crucial to maximize yield and minimize by-products. Techniques such as continuous flow synthesis can enhance efficiency.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions. A typical route involves:

Core quinazolinone formation : React methyl 2-isothiocyanatobenzoate with glycine to form a thioxoquinazolinone intermediate, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .

Amide coupling : Use carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine to activate the carboxylic acid for coupling with substituted phenethylamines (e.g., 3,4-dimethoxyphenethylamine) .

Functionalization : Introduce the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or Suzuki coupling, depending on the substituent’s position.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., methylene chloride evaporation for crystal growth) .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming R₂²(10) dimers). Dihedral angles between aromatic rings provide insight into steric strain .

- Spectroscopy :

- NMR : Assign methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and acetamide carbonyl (δ ~170 ppm).

- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Data Table :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| H NMR | δ 3.85 (s, 6H, OCH₃), δ 7.25 (m, ArH) | |

| X-ray | Dihedral angle: 54.8°–77.5° |

Advanced Research Questions

Q. How can researchers optimize synthetic yields for the quinazolinone core under varying reaction conditions?

- Methodological Answer :

- Reagent stoichiometry : Excess glycine (1.2 equiv) improves thioxoquinazolinone yield.

- Oxidation control : Use 30% H₂O₂ at 0–5°C to minimize side reactions (e.g., over-oxidation) .

- Catalysis : Add catalytic p-toluenesulfonic acid (p-TSA) during cyclization to accelerate ring closure.

Q. What strategies resolve discrepancies in reported biological activity data for structurally similar analogs?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., GABA receptor binding assays at pH 7.4 vs. 7.0).

- Structural variations : Analogs with 3,4,5-trimethoxyphenyl groups show enhanced anticonvulsant activity (ED₅₀: 15 mg/kg) compared to dichlorophenyl derivatives (ED₅₀: 25 mg/kg) due to improved blood-brain barrier penetration .

- Data Table :

| Substituent | ED₅₀ (mg/kg) | Model System | Reference |

|---|---|---|---|

| 3,4,5-Trimethoxy | 15 | PTZ-induced seizures | |

| 2,4-Dichloro | 25 | MES model |

Q. How do steric and electronic effects of methoxy substituents influence conformational dynamics?

- Methodological Answer :

- Computational modeling : Use DFT (B3LYP/6-31G*) to calculate rotational barriers of methoxy groups.

- Crystallography : Compare dihedral angles in analogs. The 3,4,5-trimethoxyphenyl group induces greater torsional strain (54.8° vs. 77.5°) due to steric hindrance between adjacent methoxy groups .

Q. What are the best practices for validating target engagement in pharmacological studies?

- Methodological Answer :

- Radioligand displacement assays : Use H-labeled muscimol for GABA_A receptor binding studies.

- Functional assays : Measure chloride influx in HEK293 cells expressing α1β2γ2 GABA_A receptors.

- Negative controls : Include structurally similar but inactive analogs (e.g., 3,4-dichlorophenyl derivatives) to confirm specificity .

Methodological Challenges

Q. How can researchers address poor aqueous solubility during in vivo testing?

- Answer :

- Formulation : Use co-solvents (e.g., 10% DMSO + 5% Tween-80 in saline) for intraperitoneal administration.

- Prodrug design : Introduce phosphate esters at the acetamide moiety to enhance solubility, which are cleaved in vivo .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.